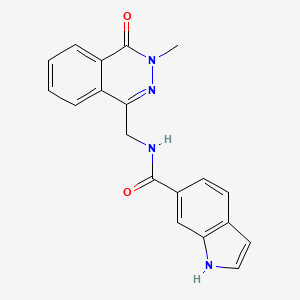

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is a unique chemical provided by Sigma-Aldrich for early discovery researchers . Its empirical formula is C11H10N2O3 and its molecular weight is 218.21 .

Synthesis Analysis

The synthesis processes for compounds similar to “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” often involve acylation reactions followed by Michael addition.Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCN1N=C(CC(O)=O)c2ccccc2C1=O .

Scientific Research Applications

Anticancer Potential

A study on the design, synthesis, and biological evaluation of novel analogs related to the structure of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide demonstrated potent cytotoxicity in breast cancer cell lines, particularly MDA-MB-468 triple-negative breast cancer (TNBC) cells. Compounds with certain modifications exhibited enhanced activity, indicating the potential of these structures in developing new anti-TNBC agents. The study also noted that specific compounds showed synergistic effects with gefitinib, an EGFR-TK inhibitor, in inhibiting the phosphorylation of Akt, suggesting a possible mechanism of action in cancer cell growth inhibition (Kim et al., 2017).

Synthetic and Chemical Applications

Another research effort described a versatile base-catalyzed route to polycyclic heteroaromatic compounds, including those related to this compound. This study highlighted a method for intramolecular aza-Michael addition, leading to the synthesis of complex structures that could have implications for further medicinal chemistry applications (Bandini et al., 2007).

Pharmacological Insights

A detailed study on the metabolism and disposition of potent HIV integrase inhibitors provided insights into the chemical characteristics and potential therapeutic applications of compounds structurally similar to this compound. This research utilized 19F-NMR spectroscopy to support the selection of candidates for further development, indicating the importance of such compounds in drug discovery programs (Monteagudo et al., 2007).

Novel Derivatives and Biological Activity

Research on the synthesis and photophysical studies of new fluorescent indole derivatives derived from β-bromodehydroamino acids showcased the application of similar compounds in the development of fluorescent probes. The sensitivity of these compounds to fluoride ions in particular suggests their utility in chemical sensing and molecular imaging (Pereira et al., 2010).

properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-19(25)15-5-3-2-4-14(15)17(22-23)11-21-18(24)13-7-6-12-8-9-20-16(12)10-13/h2-10,20H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYPANCGMSACFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)

![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)

![6-Cyclopropyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2710523.png)

![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)

![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)

![N~5~-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)